molecular formula C7H5IN2OS B8395749 6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B8395749
M. Wt: 292.10 g/mol
InChI Key: SDVBQDFJYGFALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119647B2

Procedure details

A stirred solution of Step 1 Intermediate (20 g, 120.463 mmol) in acetonitrile (200 ml) was treated with ceric ammonium nitrate (33 g, 60.233 mmol) and iodine (18 g, 72.281 mmol) at room temperature according to the procedure outlined in Intermediate 1, Step 3 to give 35 g of the product as a light yellow solid; 1H NMR (300 MHz, DMSO-d6) δ 2.56 (s, 3H), 7.52 (d, J=5.1 Hz, 1H), 7.97 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 291.29 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1N=C2SC=CN2C(=O)C=1.II.ClC1C=CC(/C=[CH:22]/[C:23]2[N:24]=[C:25]3[S:33][CH:32]=[CH:31][N:26]3[C:27](=[O:30])[C:28]=2[I:29])=CC=1>C(#N)C>[I:29][C:28]1[C:27](=[O:30])[N:26]2[CH:31]=[CH:32][S:33][C:25]2=[N:24][C:23]=1[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2N(C(C1)=O)C=CS2
Name
Intermediate
Quantity
20 g
Type
reactant
Smiles
Name
ceric ammonium nitrate
Quantity
33 g
Type
reactant
Smiles
Name
Quantity
18 g
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)/C=C/C=1N=C2N(C(C1I)=O)C=CS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(N=C2N(C1=O)C=CS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.